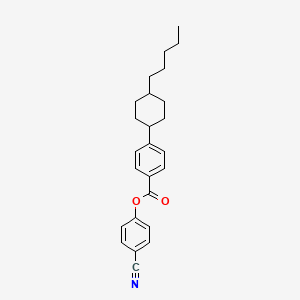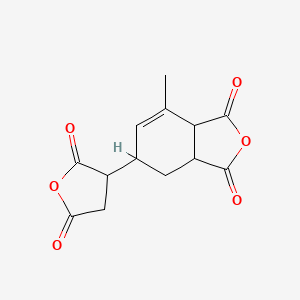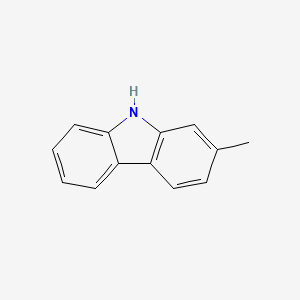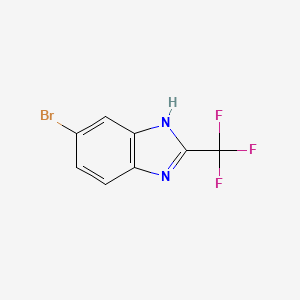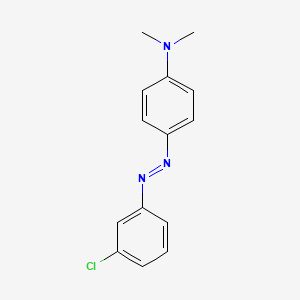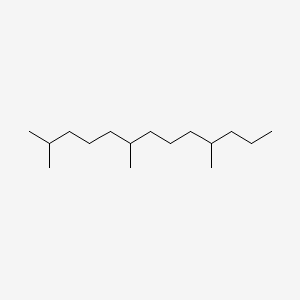![molecular formula C18H18N2O B1346067 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 3380-73-2](/img/structure/B1346067.png)
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
描述
“1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is a derivative of harmine . It has been studied for its potential antitumor activities and anti-metastasis mechanism . It’s also known as a histone deacetylase (HDAC) inhibitor .
Synthesis Analysis
The synthesis of this compound involves a catalyst-free amidation of methyl ester using methylamine under mild conditions . The yield of the synthesis process is reported to be 60% .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and a methoxy group attached to one of the phenyl rings . The NMR spectra provide detailed information about the structure .Chemical Reactions Analysis
The compound undergoes various chemical reactions, including Diels–Alder reactions with highly reactive dienophiles . It also exhibits significant antiproliferation activity against human cancer cell lines .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 245–247°C . Its NMR spectra provide detailed information about its physical and chemical properties .科学研究应用
Mass Spectrometry in Maillard Reaction
The compound is used in the Maillard reaction, where various derivatives are prepared and characterized using electrospray ionization mass spectrometry (ESI-MS) and electrospray tandem mass (ESI-MS/MS). This process helps in understanding the mass fragmentation patterns of heterocyclic tetrahydro-β-carboline compounds (Goh, Mordi, & Mansor, 2015).
Antioxidant and Cytotoxicity Properties
In a study exploring the in vitro antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, the compound demonstrated moderate antioxidant properties. This finding indicates its potential use in the development of antioxidants through the Maillard reaction (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Synthesis of Novel Binding Motifs
This compound has been identified as part of a novel, druglike ER ligand in the discovery of orally bioavailable selective estrogen receptor downregulators (SERDs). The specific binding motif is significant in developing treatments for estrogen receptor-positive breast cancer (De Savi et al., 2015).
Synthetic Methods Development
Research has been conducted to develop synthetic methods for derivatives of this compound. For instance, the synthesis of γ-carboline derivatives, which includes methods for preparing 3-substituted methyl 5H-pyrido[4, 3-b]indole-4-carboxylates and 2-substituted methyl 2,3-dihydro-3-oxo-5H-pyrido[4, 3-b]indole-4-carboxylates, showcases the versatility of the compound in synthetic chemistry (Somei, Yamada, & Yamamura, 1998).
Pharmaceutical Applications
The compound has been involved in studies for developing new antineoplastic agents, indicating its potential application in cancer therapy. Syntheses of derivatives of this compound have shown promising results in vitro and in vivo for various experimental tumor models (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
属性
IUPAC Name |
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18/h2-9,17,19-20H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPCPUZQSFRMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276761 | |
| Record name | 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
CAS RN |
3380-73-2 | |
| Record name | 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


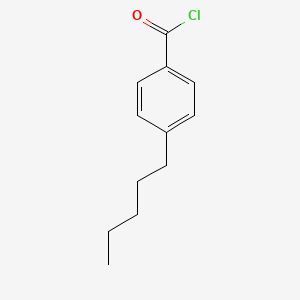
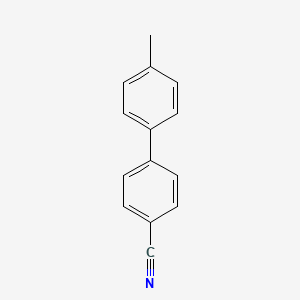
![Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1345986.png)
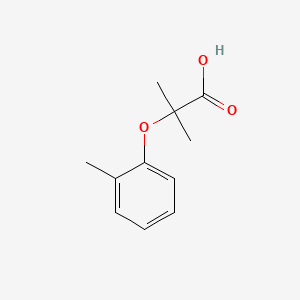
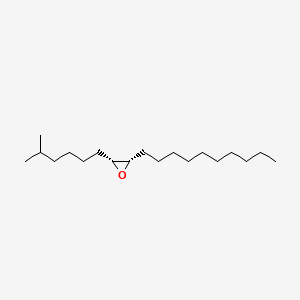
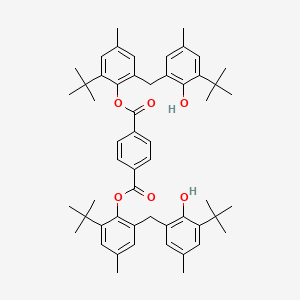
![5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine](/img/structure/B1345995.png)
